Fmoc-4-nitro-D-phenylalanine
Description
Context within Non-Canonical Amino Acid Incorporation in Peptide Chemistry
The strategic incorporation of non-canonical amino acids (ncAAs), also referred to as unnatural amino acids, into peptide structures represents a potent methodology for the creation of innovative therapeutic agents and sophisticated research tools. nih.govnih.gov Diverging from the 20 standard proteinogenic amino acids naturally encoded by the genetic code, ncAAs provide a significant expansion of chemical diversity. frontiersin.org Fmoc-4-nitro-D-phenylalanine serves as a quintessential example of an ncAA employed in solid-phase peptide synthesis (SPPS). nih.govnih.gov
The introduction of ncAAs such as this compound enables the targeted modification of peptide backbones and side chains, culminating in enhanced characteristics, including:
The application of this compound and other ncAAs has been a driving force in the development of peptide-based pharmaceuticals with superior pharmacokinetic and pharmacodynamic profiles. chemimpex.com
Significance of the D-Configuration in Bioactive Peptide Design
The stereochemistry of amino acids is a critical factor that dictates the structure and function of peptides. While naturally occurring proteins are almost exclusively composed of L-amino acids, the incorporation of D-amino acids, as seen in this compound, provides considerable advantages in the design of bioactive peptides. mdpi.comnih.govnih.gov
The presence of a D-amino acid can significantly influence the secondary structure of a peptide, often disrupting or inducing specific turns or helical conformations. mdpi.com This structural modification can lead to several beneficial outcomes:
The strategic placement of D-amino acids, including 4-nitro-D-phenylalanine, is a key tactic in medicinal chemistry for converting metabolically labile peptide leads into robust drug candidates. pnas.org
Historical Development and Evolution of Fmoc Protecting Group Chemistry in Peptide Synthesis
The advancement of efficient and dependable methods for peptide synthesis has been crucial to the progress of peptide chemistry. The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Louis A. Carpino and Grace Y. Han in 1970 marked a significant milestone in this field. peptide.comnih.gov
Prior to the development of Fmoc chemistry, the tert-butyloxycarbonyl (Boc) protecting group was the predominant choice. Boc-based SPPS necessitates the use of harsh acidic conditions, such as trifluoroacetic acid, to remove the protecting group at each step of the synthesis. nih.gov This can result in the degradation of sensitive amino acid side chains and the linkage between the peptide and the resin. nih.gov
In contrast, Fmoc chemistry employs a base-labile protecting group. The Fmoc group is stable in acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. publish.csiro.au This orthogonality to the acid-labile side-chain protecting groups and the resin linkage provided a major advantage, facilitating the synthesis of more complex and delicate peptides. nih.govnih.gov
The key attributes and benefits of Fmoc chemistry are:
The robustness and versatility of Fmoc chemistry have established it as the leading strategy for solid-phase peptide synthesis in both academic and industrial settings. researchgate.net The availability of a broad spectrum of Fmoc-protected amino acids, including non-canonical derivatives like this compound, is a direct result of the widespread adoption of this powerful synthetic methodology. chemimpex.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 432.43 g/mol | chemical-suppliers.eu |
| Molecular Formula | C24H20N2O6 | chemical-suppliers.eunih.gov |
| Melting Point | 223 °C | chemical-suppliers.eu |
| Physical Description | White powder | chemical-suppliers.eu |
| CAS Number | 177966-63-1 | nih.govchembk.com |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | nih.govclearsynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRRJPNDKJOLHI-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373247 | |
| Record name | Fmoc-4-nitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-63-1 | |
| Record name | Fmoc-4-nitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for Fmoc 4 Nitro D Phenylalanine
Regioselective Nitration Approaches for Phenylalanine Precursors
Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid. researchgate.net While effective, this approach can lead to the formation of undesired byproducts. researchgate.net Research has shown that the nitration of L-phenylalanine using a 2:1 volume ratio of concentrated sulfuric acid to concentrated nitric acid at 0°C for 3 hours can yield L-4-nitrophenylalanine at 65.2%. researchgate.net However, a condensation byproduct of L-4-nitrophenylalanine and L-2-nitrophenylalanine has been identified under these conditions. researchgate.net
To enhance regioselectivity, various alternative methods have been explored. The use of milder nitrating agents and different solvent systems can significantly influence the isomeric distribution of the product. For instance, nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester demonstrates that the choice of solvent can direct the position of nitration. nih.gov Specifically, using acetic anhydride (B1165640) as the solvent favors the formation of the 2-nitro product, while trifluoroacetic acid promotes the formation of the 6-nitro product. nih.gov This highlights the potential for solvent engineering to control regioselectivity in the nitration of protected amino acids.
Furthermore, the use of solid acid catalysts, such as aluminosilicates, in the presence of nitric acid and an acid anhydride, has been proposed as a method to achieve high regioselectivity in the nitration of aromatic compounds. google.com Another approach involves performing the nitration in an aqueous solution of sodium dodecylsulfate with dilute nitric acid at room temperature, which has been shown to be a mild and highly regioselective method for nitrating various aromatic compounds. researchgate.net These methods offer potential avenues for optimizing the regioselective nitration of phenylalanine precursors.
Table 1: Comparison of Nitration Methods for Aromatic Compounds
| Nitrating System | Substrate | Key Features | Reference |
|---|---|---|---|
| Conc. H₂SO₄ / Conc. HNO₃ | L-Phenylalanine | Yield of 65.2% for L-4-nitrophenylalanine, but byproduct formation. | researchgate.net |
| HNO₃ in Acetic Anhydride | Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | Favors 2-nitro product formation. | nih.gov |
| HNO₃ in Trifluoroacetic Acid | Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | Favors 6-nitro product formation. | nih.gov |
| Aluminosilicate catalyst, HNO₃, Acid Anhydride | Aromatic Compounds | Potential for high regioselectivity. | google.com |
| Aqueous SDS / Dilute HNO₃ | Aromatic Compounds | Mild conditions, high regioselectivity. | researchgate.net |
Enantioselective Synthesis of D-Phenylalanine Derivatives
The synthesis of the D-enantiomer of 4-nitrophenylalanine requires precise stereochemical control. Several strategies have been developed for the enantioselective synthesis of D-amino acids, including enzymatic and catalytic approaches.
Biocatalytic methods offer a highly selective route to D-phenylalanine derivatives. Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that typically catalyze the conversion of cinnamic acids to L-phenylalanines. nih.govwiley.com However, researchers have engineered PAL variants that exhibit increased activity towards the formation of D-phenylalanines. nih.gov By coupling PAL amination with a chemoenzymatic deracemization process, substituted D-phenylalanines can be synthesized in high yield and excellent optical purity from inexpensive cinnamic acids. nih.govwiley.com For example, a cascade process involving PAL and a deracemization step resulted in a 71% conversion of p-nitrocinnamic acid to D-2a with 96% enantiomeric excess (ee). nih.gov
Another powerful biocatalytic approach involves the use of engineered aminotransferases. polimi.it Stereoinversion and deracemization cascades using a whole-cell system that couples a Proteus mirabilis L-amino acid deaminase with an engineered D-amino acid aminotransferase have been developed. polimi.it This system allows for the synthesis of various D-phenylalanine derivatives with high enantiomeric excess (90% to >99% ee) from racemic mixtures or L-amino acids. polimi.it
Chemical catalytic methods also provide efficient pathways to enantiopure D-amino acids. A notable method involves the catalytic enantioselective α-amino acid synthesis from carboxylic acids via a nitrene-mediated stereocontrolled 1,3-nitrogen shift. nature.com This two-step process utilizes abundant carboxylic acids and provides access to a wide variety of unnatural α-amino acids. nature.com Another approach is the asymmetric hydrogenation of dehydroamino acids catalyzed by chiral rhodium (I) complexes, which has been used to prepare various D- and L-configured substituted phenylalanines. nih.gov Additionally, a highly enantioselective method based on the vinylation of aldehydes to form allylic alcohols, followed by an Overman rearrangement and oxidative cleavage, has been demonstrated for the synthesis of both D and L nonproteinogenic amino acids. nih.gov
Table 2: Enantioselective Synthesis Methods for D-Amino Acids
| Method | Key Features | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| PAL-catalyzed amination with chemoenzymatic deracemization | Uses engineered PAL variants for enhanced D-selectivity. | >99% for D-2a with H359Y mutant. | nih.gov |
| Engineered aminotransferase cascades | Whole-cell system for stereoinversion and deracemization. | 90% to >99% for various D-phenylalanine derivatives. | polimi.it |
| Nitrene-mediated 1,3-nitrogen shift | Two-step synthesis from abundant carboxylic acids. | Excellent stereocontrol reported. | nature.com |
| Asymmetric hydrogenation of dehydroamino acids | Catalyzed by chiral rhodium (I) complexes. | High enantioselectivity for various substituted phenylalanines. | nih.gov |
| Vinylation of aldehydes and Overman rearrangement | Multi-step chemical synthesis. | Excellent ee's reported for nonproteinogenic amino acids. | nih.gov |
Optimization of Fmoc Protection Strategies for Amino Acids with Electron-Withdrawing Groups
The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function in peptide synthesis. altabioscience.com Its introduction and removal must be efficient and not lead to side reactions. For amino acids containing electron-withdrawing groups, such as the nitro group in 4-nitrophenylalanine, the electronic properties of the side chain can influence the reactivity of the α-amino group and the stability of the Fmoc group.
The standard procedure for introducing the Fmoc group involves the reaction of the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base. For amino acids with electron-withdrawing groups, the nucleophilicity of the α-amino group may be reduced, potentially requiring optimization of the reaction conditions, such as the choice of base and solvent, to ensure complete and efficient protection.
The removal of the Fmoc group is typically achieved using a mild base, most commonly 20% piperidine (B6355638) in dimethylformamide (DMF). altabioscience.com The presence of an electron-withdrawing group on the phenyl ring of phenylalanine can potentially affect the rate of this deprotection step. While the standard conditions are generally effective, challenges can arise, particularly in solid-phase peptide synthesis (SPPS). For instance, aspartimide formation is a major side reaction in Fmoc chemistry, especially in sequences containing aspartic acid, and is catalyzed by the basic conditions used for Fmoc removal. nih.goviris-biotech.de While not directly related to the nitro group, this highlights the importance of carefully controlling the basic deprotection conditions to avoid side reactions.
The solubility of Fmoc-protected amino acids can also be a concern, particularly for those with bulky or hydrophobic side chains. nih.gov The introduction of a nitro group adds to the molecular weight and may influence the solubility of Fmoc-4-nitro-D-phenylalanine in the solvents commonly used for peptide synthesis. Research into alternative protecting groups with improved solubility profiles, such as those with nitro and sulfonyl functionalities, has been conducted to address this issue. csic.es
Table 3: Considerations for Fmoc Protection of Modified Amino Acids
| Aspect | Challenge | Potential Solution | Reference |
|---|---|---|---|
| Introduction | Reduced nucleophilicity of the α-amino group. | Optimization of base and solvent conditions. | N/A |
| Removal | Potential for side reactions under basic conditions. | Careful control of deprotection time and base concentration. | nih.goviris-biotech.de |
| Solubility | Poor solubility of the protected amino acid in organic solvents. | Use of alternative protecting groups or solvent systems. | nih.govcsic.es |
| Purity | Presence of impurities like free amino acid or acetic acid. | Stringent purification of the Fmoc-amino acid derivative. | nih.gov |
Batch Reactor vs. Flow Reactor Methodologies for Nitro-Phenylalanine Synthesis
The choice of reactor technology, either batch or continuous flow, can have a significant impact on the synthesis of nitro-aromatic compounds like 4-nitrophenylalanine in terms of safety, efficiency, and scalability.
Batch Reactors are the traditional and more common approach in many laboratories and industrial settings. asynt.com They offer the flexibility to run small-scale trials, which is beneficial for quality control and process optimization. asynt.com However, batch nitration processes, especially those using mixed acids, are associated with significant safety risks due to the highly exothermic nature of the reaction and the potential for thermal runaway. rsc.orgresearchgate.net Heat and mass transfer can be limited in large batch reactors, leading to localized "hotspots" and reduced selectivity. stolichem.comkilolabs.com
Studies have demonstrated the successful application of continuous-flow microreaction processes for the mononitration of various aromatic compounds with high yield and selectivity. rsc.orgresearchgate.netrsc.org These processes are often scalable, with results from small-scale experiments being consistent with or even improved upon at larger production scales. researchgate.netrsc.org For instance, a continuous-flow process for the synthesis of a key intermediate in the anticancer drug erlotinib (B232) achieved a yield of 99.3%. researchgate.netrsc.org
Table 4: Comparison of Batch and Flow Reactors for Nitration
| Feature | Batch Reactor | Flow Reactor | Reference |
|---|---|---|---|
| Safety | Higher risk of thermal runaway due to poor heat transfer. | Inherently safer due to excellent heat and mass transfer and low reactor volume. | rsc.orgresearchgate.netkilolabs.com |
| Control | Less precise control over reaction parameters, potential for hotspots. | Precise control over temperature, pressure, and residence time. | asynt.comstolichem.comsyrris.com |
| Selectivity | Can be lower due to non-uniform reaction conditions. | Often higher due to uniform mixing and temperature profiles. | rsc.orgresearchgate.netrsc.org |
| Scalability | Scale-up can be challenging and may require process redesign. | Generally easier to scale up by increasing flow rate or running reactors in parallel. | syrris.comlabmanager.com |
| Flexibility | Good for small, customized batches and exploratory synthesis. | Ideal for continuous, high-volume production. | asynt.comsyrris.comlabmanager.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound presents several opportunities for the application of these principles.
A key area of focus is the reduction of waste, particularly acid waste from nitration reactions. Traditional nitration methods generate significant quantities of acidic waste, which is environmentally problematic. rsc.orgresearchgate.net The development of catalytic nitration methods and the use of recyclable catalysts can significantly reduce this waste stream. google.comfrontiersin.org Furthermore, continuous-flow processes can incorporate waste acid recycling strategies, which not only reduce environmental pollution but also enhance the economic viability of the process. rsc.org
The choice of solvents is another critical aspect of green chemistry. Many traditional organic solvents are toxic, flammable, and contribute to environmental pollution. Research into greener solvents for peptide synthesis is an active area. For example, γ-valerolactone has been identified as a potential green alternative to DMF, a commonly used but hazardous solvent in Fmoc chemistry. nih.gov The solubility of Fmoc-amino acid derivatives in such green solvents is a key consideration for their practical application. acs.org
Biocatalysis, as discussed in the context of enantioselective synthesis, is inherently a green technology. Enzymes operate under mild conditions (temperature and pH) in aqueous environments, reducing the need for harsh reagents and organic solvents. nih.govwiley.compolimi.it The use of whole-cell biocatalysts further simplifies the process by eliminating the need for enzyme purification. polimi.it
Flow chemistry also aligns well with the principles of green chemistry. acs.org The enhanced efficiency and safety of flow reactors contribute to a more sustainable manufacturing process. asynt.com The ability to precisely control reaction conditions often leads to higher yields and selectivity, reducing the formation of byproducts and minimizing waste. rsc.orgresearchgate.netrsc.org
Table 5: Application of Green Chemistry Principles
| Principle | Application in Synthesis | Benefit | Reference |
|---|---|---|---|
| Waste Prevention | Catalytic nitration, waste acid recycling in flow processes. | Reduced acid waste and environmental pollution. | google.comrsc.orgfrontiersin.org |
| Safer Solvents and Auxiliaries | Use of greener solvents like γ-valerolactone instead of DMF. | Reduced toxicity and environmental impact. | nih.govacs.org |
| Use of Renewable Feedstocks | Biocatalytic synthesis from renewable starting materials. | Reduced reliance on fossil fuels. | N/A |
| Catalysis | Use of enzymatic and chemical catalysts. | Increased reaction efficiency, reduced waste, and milder reaction conditions. | google.comnih.govpolimi.itfrontiersin.org |
| Design for Energy Efficiency | Use of flow reactors with improved heat transfer. | Reduced energy consumption. | stolichem.comacs.org |
| Inherently Safer Chemistry for Accident Prevention | Use of flow reactors to minimize hazardous material inventory and risk of runaway reactions. | Improved process safety. | rsc.orgresearchgate.netkilolabs.com |
Applications in Advanced Peptide Synthesis and Design
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-4-nitro-D-phenylalanine
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides, and this compound is well-suited for this technique. chemimpex.comchemimpex.com In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble polymer resin. The Fmoc protecting group is central to the most widely used SPPS strategy today. nih.gov The use of this compound allows for the site-specific incorporation of a 4-nitrophenylalanine residue at any desired position within a peptide sequence. chemimpex.compeptide.com
The success of modern SPPS hinges on the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.debiosynth.com The standard Fmoc/tBu strategy is a prime example of an orthogonal system. iris-biotech.de
Temporary α-Amino Group Protection : The N-α-amino group of the incoming amino acid, including this compound, is protected by the Fmoc group. This group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.goviris-biotech.de
Permanent Side-Chain Protection : Reactive side chains of other amino acids in the sequence (e.g., the carboxyl group of Aspartic acid or the hydroxyl group of Tyrosine) are typically protected with acid-labile groups, such as tert-butyl (tBu). iris-biotech.de
Final Cleavage : These side-chain protecting groups, along with the linker anchoring the peptide to the resin, are removed simultaneously in a final step using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.de
The nitro group on the phenyl ring of this compound is stable to both the basic conditions used for Fmoc removal and the acidic conditions of the final TFA cleavage, making it fully compatible with this orthogonal protection scheme. nih.gov This stability allows the nitro group to be carried through the entire synthesis, where it can act as a latent functional group for post-synthetic modifications.
This compound is particularly valuable in the synthesis of complex and conformationally constrained peptides, such as cyclic or branched structures. The nitro group serves as a masked amine. After the full linear peptide has been assembled on the solid support, the nitro group can be selectively reduced to an amino group using reagents like stannous chloride (SnCl₂). nih.gov
This newly formed side-chain amine provides a unique, orthogonal handle for further chemical reactions. For instance, it can be acylated or used to form a lactam bridge with a side-chain carboxyl group of another amino acid (e.g., Aspartic acid or Glutamic acid) elsewhere in the sequence, resulting in a side-chain-to-side-chain cyclized peptide. nih.gov This strategy is a powerful tool for creating peptides with restricted conformations, which is often crucial for enhancing biological activity, receptor selectivity, and metabolic stability. genosphere-biotech.commdpi.com
The incorporation of this compound into a growing peptide chain proceeds via the formation of an amide bond, a reaction that requires activation of its carboxylic acid group. This derivative is compatible with the full range of modern coupling reagents and conditions used in Fmoc-SPPS. chemimpex.comchemicalbook.com The choice of reagent can impact coupling efficiency and the potential for side reactions like racemization. acs.org
| Reagent Class | Examples | Typical Additive | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DIC (Diisopropylcarbodiimide), DCC (Dicyclohexylcarbodiimide) | OxymaPure, HOBt (Hydroxybenzotriazole) | Cost-effective and widely used. DCC can lead to insoluble urea (B33335) byproducts. acs.org |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | None required (contains HOBt/HOAt moiety) | High coupling efficiency, but generates phosphine (B1218219) oxide byproducts. acs.org |
| Aminium/Uronium Salts | HATU, HBTU, HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None required (contains HOAt/HOBt moiety) | Highly reactive and efficient, especially for sterically hindered couplings. acs.orgacs.org Benzotriazole components may have explosive properties. acs.org |
Solution-Phase Peptide Synthesis Utilizing this compound
While SPPS is the dominant methodology, peptide synthesis can also be performed in solution. However, the Fmoc protecting group is generally considered unsuitable for solution-phase synthesis. nih.gov The primary issue arises during the deprotection step. Cleavage of the Fmoc group liberates dibenzofulvene, which is a reactive species that can re-attach to the newly freed amine of the peptide (a process known as Michael addition). nih.gov In SPPS, this byproduct is easily washed away from the resin-bound peptide, but in solution-phase synthesis, it remains in the reaction mixture and is difficult to separate from the desired product, leading to complex purification challenges and lower yields. nih.gov For this reason, solution-phase syntheses typically employ other protecting group strategies, such as the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach. iris-biotech.desigmaaldrich.com
Rational Design and Synthesis of Peptide Libraries and Scaffolds
Synthetic peptide libraries are powerful tools for drug discovery and for identifying ligands for biological targets. genosphere-biotech.com These libraries often incorporate a wide variety of natural and unnatural amino acids to maximize structural and functional diversity. mdpi.comnih.gov this compound is a valuable building block for such libraries for several reasons:
Increased Structural Diversity : As an unnatural D-amino acid, it expands the chemical space explored by the library beyond the 20 proteinogenic amino acids. nih.govgenscript.com
Enhanced Stability : The D-configuration provides inherent resistance to proteolysis, a key feature for developing peptide-based drugs. mdpi.com
Post-Synthetic Modification : The nitro group serves as a versatile functional handle. A peptide library can be synthesized and then, while still on the solid support, the nitro groups can be reduced to amines. nih.gov This new array of amino groups across the library can then be reacted with a panel of reagents (e.g., carboxylic acids, sulfonyl chlorides) to create a secondary library of immense complexity from a single initial synthesis. This approach allows for the generation of diverse peptide scaffolds for screening.
Impact on Peptide Yield, Purity, and Structural Integrity
The ultimate success of a peptide synthesis is measured by the yield and purity of the final product. The incorporation of this compound can influence these outcomes, and several factors must be considered.
The quality of the building block itself is paramount. Impurities in the Fmoc-amino acid starting material can lead to significant issues during synthesis. sigmaaldrich.com
| Factor | Potential Impact | Mitigation Strategy |
|---|---|---|
| Building Block Purity | Contaminants like free amino acid can cause double insertions, while residual acetic acid can cause chain termination, reducing yield and purity. sigmaaldrich.com | Use of high-purity (e.g., >99%) this compound with specified low levels of enantiomeric and chemical impurities. sigmaaldrich.com |
| Coupling Efficiency | Incomplete coupling reactions lead to deletion sequences, which are difficult to separate from the target peptide. | Employing highly efficient coupling reagents (e.g., HATU, HCTU) and optimizing reaction times; performing double couplings if necessary. acs.org |
| On-Resin Aggregation | Hydrophobic sequences can aggregate on the resin, hindering reagent access and leading to truncated or deletion sequences, drastically lowering yield. acs.org | Use of specialized resins (e.g., ChemMatrix), chaotropic salts, or incorporation of backbone-disrupting elements like pseudoprolines. nih.govacs.org |
| Nitro Group Reduction | If the nitro group is reduced post-synthesis, an incomplete reaction will result in a heterogeneous product mixture containing both the nitro and amino forms, complicating purification and lowering the yield of the desired peptide. nih.gov | Optimization of reduction conditions (reagent, time, temperature) and use of analytical techniques like mass spectrometry to monitor reaction completion. |
| Side Reactions | General Fmoc-SPPS side reactions like aspartimide formation (at Asp residues) or diketopiperazine formation (at the dipeptide stage) can reduce yield and purity. acs.orgacs.org | Sequence-dependent strategies, such as using protecting groups that hinder side reactions or modifying Fmoc-removal conditions (e.g., adding OxymaPure to the piperidine solution). acs.org |
By carefully controlling these parameters, this compound can be incorporated into peptides with high yield and purity, preserving the structural integrity of the final molecule.
Role in Rational Drug Design and Targeted Therapeutics
Design of Peptide-Based Drug Candidates
The strategic integration of Fmoc-4-nitro-D-phenylalanine into peptide sequences is a key strategy in modern drug design. Peptides often suffer from poor metabolic stability and low bioavailability. The introduction of D-amino acids, such as 4-nitro-D-phenylalanine, can confer resistance to enzymatic degradation by proteases, thereby prolonging the peptide's half-life in vivo. The nitro group further modifies the electronic and steric properties of the phenylalanine side chain, which can be exploited to enhance the therapeutic profile of peptide-based drug candidates. chemimpex.com
The presence of the 4-nitro group on the D-phenylalanine residue can significantly modulate the efficacy and selectivity of a peptide drug. This modification alters the electronic distribution of the aromatic ring, influencing how the peptide interacts with its biological target. For instance, the nitro group can participate in specific hydrogen bonding or electrostatic interactions within a receptor's binding pocket, which may not be possible with the natural phenylalanine. This can lead to enhanced potency or a more selective binding profile, reducing off-target effects. The D-configuration also introduces a different spatial arrangement of the side chain, which can be crucial for optimizing interactions with specific receptor subtypes.
The binding affinity of a peptide ligand to its receptor is a critical determinant of its therapeutic effect. The incorporation of 4-nitro-D-phenylalanine can have a profound impact on this parameter. The phenoxy group, with its distinct steric and electronic properties, can form favorable hydrophobic or van der Waals interactions within a binding site, potentially displacing water molecules and leading to a gain in binding entropy and increased affinity. The nitro group, being strongly electron-withdrawing, can alter the charge distribution of the phenyl ring, leading to modified π-π stacking interactions with aromatic residues in the receptor binding site. These altered non-covalent interactions can either strengthen or weaken the binding affinity, depending on the specific molecular context of the receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C24H20N2O6 |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid |
| CAS Number | 177966-63-1 |
| Chirality | D-enantiomer |
| Functional Groups | Fmoc, Carboxylic Acid, Nitro Group |
This table presents key physicochemical properties of this compound. Data sourced from PubChem. nih.gov
Development of Advanced Targeted Drug Delivery Systems
This compound is also utilized in the development of sophisticated drug delivery systems designed to transport therapeutic agents specifically to diseased cells or tissues, minimizing systemic toxicity. chemimpex.com Its unique chemical properties facilitate its use as a component in creating peptide-drug conjugates (PDCs) and other targeted nanocarriers. nih.gov The nitro group can serve as a chemical handle for attaching drugs or imaging agents. Furthermore, peptides containing this modified amino acid can be designed to recognize and bind to specific cell surface receptors that are overexpressed on cancer cells, for example. This targeting ability is a cornerstone of modern precision medicine.
Investigations into Protein-Peptide and Protein-Protein Interactions
Understanding the intricate interactions between proteins and peptides is fundamental to drug discovery. This compound serves as a valuable molecular probe in these investigations. By systematically replacing natural amino acids with this analog, researchers can dissect the specific contributions of individual residues to the binding and function of a protein-peptide complex.
Structure-activity relationship (SAR) studies are essential for optimizing the properties of a lead peptide compound. The incorporation of 4-nitro-D-phenylalanine provides a powerful tool for probing these relationships. By synthesizing a series of peptide analogs where this modified amino acid is placed at different positions, scientists can map the critical interaction points between the peptide and its target protein. The nitro group's influence on the peptide's conformation and binding energy provides detailed insights into the molecular determinants of biological activity. This knowledge is then used to guide the design of next-generation peptides with improved therapeutic characteristics.
The binding of a peptide to a protein is often a dynamic process involving conformational changes in both molecules. mit.eduresearchgate.net The 4-nitrophenylalanine residue can be used as a spectroscopic probe to monitor these dynamics. For example, the nitro group has distinct infrared (IR) absorption properties, allowing it to be used as an IR probe to study the local environment within a peptide or protein. peptide.com Furthermore, it can act as a quencher in Förster resonance energy transfer (FRET) pairs, a technique used to measure distances and conformational changes in biomolecules. peptide.com These advanced biophysical techniques, enabled by the unique properties of this compound, provide invaluable data on the dynamic nature of molecular recognition events.
Table 2: Applications of this compound in Research
| Application Area | Specific Use | Research Goal |
|---|---|---|
| Peptide Synthesis | Building block in solid-phase peptide synthesis | Creation of complex peptides with specific sequences and functions. chemimpex.com |
| Drug Development | Incorporation into novel therapeutic agents | Targeting specific biological pathways to enhance drug efficacy. chemimpex.com |
| Bioconjugation | Attachment of biomolecules to drugs or imaging agents | Improved delivery and targeting in medical applications. chemimpex.com |
| Biophysical Studies | Infrared (IR) probe, FRET quencher | Studying protein interactions and cellular processes. peptide.com |
| Cancer Therapeutics | Design of peptide-based inhibitors | Selective targeting of cancer cells for more effective treatments. chemimpex.com |
This table summarizes the diverse research applications of this compound.
Specific Therapeutic Target Modulators
The strategic incorporation of this compound into molecular frameworks allows for the development of potent and selective modulators of various therapeutic targets. Its utility is particularly evident in the synthesis of antagonists for cell adhesion molecules and in the creation of analogs of complex natural products with therapeutic potential.
Preparation of Squaric Acid Derivatives as VLA-4 Integrin Antagonists
Very Late Antigen-4 (VLA-4), an integrin protein, plays a significant role in inflammatory processes, making it an attractive target for the development of anti-inflammatory drugs. Antagonists of VLA-4 can prevent the adhesion and migration of leukocytes to sites of inflammation, offering potential treatments for conditions such as asthma and autoimmune disorders.
In the synthesis of novel VLA-4 antagonists, this compound can be utilized as a key structural motif. The D-phenylalanine core is a common feature in many VLA-4 antagonists. The Fmoc protecting group facilitates its incorporation into peptide-like structures through solid-phase or solution-phase synthesis. The nitro group on the phenyl ring offers a site for further chemical modification, allowing for the generation of a library of derivatives with varying electronic and steric properties. This is crucial for structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic profile of the antagonists.
One class of VLA-4 antagonists is based on a squaric acid scaffold. While direct evidence of the use of this compound in the synthesis of squaric acid derivatives as VLA-4 antagonists is not explicitly detailed in available literature, its application can be inferred from established synthetic strategies. The phenylalanine moiety can be coupled to the squaric acid core, and the nitro group can be reduced to an amine, which can then be further functionalized to explore interactions with the VLA-4 binding site. This approach allows for the systematic modification of the antagonist to enhance its binding affinity and selectivity.
Synthesis of Analogs of Kahalalide F
Kahalalide F is a marine-derived cyclic depsipeptide that has demonstrated significant antitumor activity and is under investigation as a potential cancer therapeutic. The complex structure of Kahalalide F has prompted researchers to synthesize various analogs to improve its therapeutic index and to understand its mechanism of action.
The synthesis of Kahalalide F analogs has been shown to utilize Fmoc-D-amino acids, including derivatives of phenylalanine. A patent for the preparation of Kahalalide F and its analogs explicitly describes the use of Fmoc-D-p-nitrophenylalanine in the solid-phase synthesis of these complex molecules. The Fmoc group provides a robust and easily removable protecting group for the amine, which is essential for the stepwise assembly of the peptide chain on a solid support. The nitro-substituted D-phenylalanine is incorporated at a specific position in the peptide sequence, and the nitro group can be subsequently reduced to an amine. This newly formed amino group can then be acylated with various carboxylic acids, leading to a diverse range of Kahalalide F analogs with modified side chains. This strategy allows for the exploration of how different substituents at this position affect the biological activity of the parent compound.
Neuroscience Research Applications
While this compound has clear applications in the development of therapeutics for inflammatory diseases and cancer, its role in neuroscience research is less defined in publicly available scientific literature. The following sections explore the potential, though not yet extensively documented, applications of this compound in the study of the nervous system.
Studies of Neuropeptide Function and Processing
Neuropeptides are a diverse class of signaling molecules in the nervous system that are involved in a wide range of physiological processes. The study of their function and processing often involves the use of synthetic peptide analogs. This compound could potentially be used to create modified neuropeptides. The introduction of the nitro group could serve as a spectroscopic probe or a site for attaching other labels to study peptide trafficking and receptor binding. However, specific examples of its use in this context are not readily found in the current body of scientific literature.
Contribution to Understanding Neurological Pathways
The mapping of neurological pathways is crucial for understanding brain function and the pathophysiology of neurological disorders. Labeled molecules that can trace these pathways are invaluable tools. While there is no direct evidence, one could envision that a radiolabeled version of 4-nitro-D-phenylalanine, synthesized from a suitable precursor, could be incorporated into a peptide that targets specific neuronal populations. The distribution of the radiolabel could then be imaged to map the projections of these neurons. This remains a speculative application without direct supporting research.
Development of Potential Treatments for Neurodegenerative Diseases
The development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a major focus of neuroscience research. Many therapeutic strategies involve the design of molecules that can interact with specific targets in the brain, such as protein aggregates or receptors. Given its utility in rational drug design, this compound could theoretically be used as a building block for the synthesis of novel compounds aimed at these targets. The ability to create diverse chemical libraries is a key step in the discovery of new therapeutic leads. Nevertheless, there is a lack of specific published research demonstrating the application of this compound in the development of treatments for neurodegenerative diseases.
Bioconjugation and Bioprobe Applications
Utility of the Nitro Group in Site-Specific Bioconjugation
The nitro group of 4-nitrophenylalanine is a valuable precursor for site-specific bioconjugation. Its chemical reactivity allows for the introduction of various functionalities onto a peptide or protein at a defined location.
The covalent attachment of peptides to other biomolecules is a cornerstone of creating advanced therapeutics and research tools. nih.gov The nitro group on the phenylalanine residue can be chemically reduced to an amine, providing a nucleophilic handle for subsequent conjugation reactions. acs.orgmasterorganicchemistry.com This transformation converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one, which can be advantageous for certain subsequent chemical modifications. masterorganicchemistry.com
Several strategies exist for the covalent immobilization and modification of peptides. One common method involves the activation of carboxyl groups with reagents like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) to form amide bonds with amino groups on other molecules or surfaces. nih.gov The amino group derived from the reduction of the nitro group on 4-nitrophenylalanine can participate in such reactions, enabling the stable linkage of the peptide to a desired target. chemimpex.comacs.org
Furthermore, the development of bifunctional crosslinkers has expanded the repertoire of bioconjugation techniques. For instance, dinitroimidazole-based reagents have been shown to react specifically with cysteine residues under mild aqueous conditions, providing a stable linkage for attaching payloads like fluorophores or other peptides. d-nb.info While not a direct reaction of the nitro-phenylalanine itself, this illustrates the broader utility of nitro-containing compounds in bioconjugation strategies. The ability to introduce a reactive handle, such as the amine from reduced 4-nitrophenylalanine, allows for participation in a variety of "click chemistry" reactions, which are known for their high efficiency and specificity. nih.gov
The ability to site-specifically label biomolecules is crucial for developing probes for cellular imaging. By attaching fluorophores or other imaging agents to peptides containing 4-nitrophenylalanine, researchers can track the localization and dynamics of these peptides within living cells. researchgate.netrsc.org The reduction of the nitro group to an amine provides a convenient attachment point for various imaging moieties. acs.org This approach has been utilized to conjugate peptides to a variety of tags, including fluorescent dyes and affinity tags, without significantly altering the biological activity of the modified protein. researchgate.netnih.gov For example, a single-domain antibody has been functionalized using a site-specific bioconjugation method, enabling its use for cellular imaging. researchgate.net
Application as an Infrared Spectroscopic Probe in Peptides
The nitro group of 4-nitrophenylalanine possesses strong infrared (IR) absorption bands, making it a sensitive probe for studying the local environment within a peptide or protein. peptide.comacs.org The vibrational frequencies of the nitro group are sensitive to factors such as local electric fields and hydration, providing valuable insights into protein structure and dynamics. nih.gov
Femtosecond IR-pump-IR-probe experiments have demonstrated that the NO2 stretching bands of Fmoc-nitrophenylalanine respond rapidly to the excitation of other vibrational modes within the molecule, indicating significant coupling. acs.org This sensitivity makes the nitro group a useful monitor for vibrational energy transfer within a peptide. acs.org Researchers have incorporated 4-nitrophenylalanine at different positions within a peptide to act as an IR probe, although the sensitivity of the 4-nitrobenzyl band has been found to be somewhat limited in certain environments. researchgate.net
| Application | Key Feature of Nitro Group | Technique | Reference |
| Monitoring Local Environment | Strong IR absorption bands | Infrared Spectroscopy | peptide.comacs.org |
| Studying Vibrational Energy Transfer | Coupling to other vibrational modes | Femtosecond IR-pump-IR-probe | acs.org |
| Probing Local Polarity | Sensitivity of the 4-nitrobenzyl band | Attenuated Total Reflectance IR | researchgate.net |
Functionality as a Förster Resonance Energy Transfer (FRET) Quencher in Biosensing
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and conformational changes in biomolecules. nih.govnih.govencyclopedia.pub In a FRET-based biosensor, a donor fluorophore and an acceptor molecule (quencher) are incorporated into a biomolecule. nih.gov When the donor and acceptor are in close proximity, the excited-state energy of the donor is non-radiatively transferred to the acceptor, leading to quenching of the donor's fluorescence. cpcscientific.com
The 4-nitrophenylalanine residue can function as an effective FRET quencher. peptide.comnih.gov When paired with a suitable fluorescent donor, such as tryptophan, the nitro group can quench the donor's fluorescence when they are brought into close proximity. cpcscientific.comnih.gov This principle has been used to develop fluorogenic peptide substrates for proteases. nih.gov In these substrates, the cleavage of the peptide by the enzyme separates the donor and quencher, resulting in an increase in fluorescence that can be used to monitor enzyme activity. nih.gov This approach offers the advantage of creating substrates composed entirely of α-amino acids that can be synthesized directly on a peptide synthesizer. nih.gov
| FRET Donor | FRET Acceptor (Quencher) | Application | Reference |
| Tryptophan | 4-Nitrophenylalanine | Fluorogenic protease substrates | cpcscientific.comnih.gov |
| 2-Aminobenzoyl (Abz) | 4-Nitrophenylalanine | Biosensing | cpcscientific.com |
Role in Studying Enzyme Mechanisms and Protein Modifications
The incorporation of noncanonical amino acids, such as 4-nitrophenylalanine, into proteins is a valuable tool for studying enzyme mechanisms and the effects of post-translational modifications (PTMs). acs.org Site-directed mutagenesis using such analogs can provide insights that are not achievable with standard amino acid substitutions. acs.org
By replacing a key amino acid in an enzyme's active site with 4-nitrophenylalanine, researchers can probe the role of that residue in catalysis. The electronic properties of the nitro group can alter the local environment and interactions within the active site, and the resulting changes in enzyme activity can provide valuable mechanistic information. While direct examples involving Fmoc-4-nitro-D-phenylalanine in this specific context are not prevalent in the provided search results, the general principle of using nitro-containing amino acid analogs is well-established. For instance, the reduction of a nitro group to an amine can mimic certain PTMs, allowing for the study of their impact on protein function. researchgate.netnih.gov The ability to introduce such modifications site-specifically is crucial for understanding the complex regulatory roles of PTMs in cellular processes. nih.gov
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Chiral Amino Acid Analysis
Chromatography is a cornerstone for the separation of chiral molecules. researchgate.net The stereochemical analysis of amino acids and their derivatives is a significant aspect of their characterization, with chromatographic methods being particularly useful. researchgate.net Both direct and indirect chromatographic methods can be employed for the separation of amino acid enantiomers. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioseparation of N-Fmoc protected amino acids due to its speed, low detection limits, and ease of use. phenomenex.com The method's success hinges on the use of Chiral Stationary Phases (CSPs), which create a chiral environment enabling differential interaction with the D- and L-enantiomers.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. phenomenex.comkoreascience.kr For instance, Lux Cellulose and Chiralpak phases have demonstrated effective separation of various Fmoc-amino acids under reversed-phase conditions. phenomenex.comkoreascience.kr The mobile phase composition, typically a mixture of an organic modifier like acetonitrile (B52724) or methanol (B129727) and an acidic additive like trifluoroacetic acid, is crucial for achieving optimal separation. phenomenex.com Studies show that a combination of acetonitrile and trifluoroacetic acid often yields the best results for the chiral separation of Fmoc-amino acid derivatives. phenomenex.com
Another class of effective CSPs includes the macrocyclic glycopeptide antibiotics, such as those used in CHIROBIOTIC columns. sigmaaldrich.com These phases, like CHIROBIOTIC R, have shown unique selectivity for N-blocked amino acids, including Fmoc derivatives. sigmaaldrich.com
The selection of the CSP and mobile phase conditions allows for the baseline resolution of enantiomers, a critical requirement for determining the enantiomeric purity of commercially available protected amino acids, which is often expected to be greater than 99.0% enantiomeric excess (ee). phenomenex.com
Table 1: HPLC Conditions for Chiral Separation of Fmoc-Amino Acids
| Parameter | Description | Source |
|---|---|---|
| Columns (CSPs) | Lux Cellulose-1, Lux Cellulose-2, Lux Cellulose-3, Lux Cellulose-4, CHIROBIOTIC R | phenomenex.comsigmaaldrich.com |
| Separation Mode | Reversed Phase (RP) | phenomenex.com |
| Mobile Phase | Acetonitrile or Methanol with Trifluoroacetic Acid or Formic Acid | phenomenex.com |
| Flow Rate | 1.0 mL/min (Isocratic) | phenomenex.com |
| Detection | UV @ 220 nm | phenomenex.com |
| Outcome | Baseline resolution (Rs > 1.5) for most common Fmoc-amino acids achieved in under 25 minutes. | phenomenex.comphenomenex.com |
Gas Chromatography (GC) is a powerful and well-established technique for the enantioselective analysis of amino acids. scispace.commdpi.com It is known for providing highly efficient separations. scispace.com However, due to the low volatility of amino acids, their analysis by GC necessitates a derivatization step to convert them into more volatile compounds. scispace.comaimspress.com
The process typically involves derivatizing the amino acid enantiomers, followed by separation on a chiral stationary phase. scribd.com While there are many established GC methods for derivatized amino acids, the application to Fmoc-protected compounds is less direct, as the Fmoc group itself is a bulky protecting group. d-nb.info Often, for GC analysis, the Fmoc group might be cleaved and the amino acid re-derivatized with a smaller, more volatile agent. Common derivatization reagents include alkyl chloroformates. d-nb.info The separation is then carried out on specialized chiral capillary columns, such as those coated with cyclodextrin (B1172386) derivatives (e.g., CHIRALDEX phases) or amino acid derivatives (e.g., Chirasil-Val). sigmaaldrich.comscribd.com
Thin-Layer Chromatography (TLC) is a valuable and straightforward method for the stereochemical analysis of amino acids. researchgate.netscribd.com It can be used for the direct separation of enantiomers by employing plates coated with a chiral selector or by using a chiral additive in the mobile phase. scribd.com
For Fmoc-4-nitro-D-phenylalanine, TLC is a common method for assessing purity. nih.gov The separation of enantiomers on a TLC plate relies on the differential adsorption of the two stereoisomers to the chiral stationary phase or their differing affinities for a chiral mobile phase additive. scribd.com After development of the chromatogram, the separated spots are visualized, often under UV light, due to the chromophoric nature of the Fmoc group and the nitrophenyl moiety. scribd.com While not as quantitative as HPLC or GC, TLC provides a rapid and cost-effective means of confirming the presence of the desired enantiomer and detecting significant enantiomeric impurities.
Mass Spectrometry (MS) Integration in Chiral Amino Acid Analysis
The coupling of chromatographic techniques with mass spectrometry (MS) provides an exceptionally powerful tool for the analysis of chiral amino acids, offering both high separation selectivity and sensitive, specific detection. aimspress.com
Tandem mass spectrometry (MS/MS), frequently coupled with liquid chromatography (LC-MS/MS), is a definitive technique for the structural confirmation of analytes. uts.edu.auresearchgate.net In this method, a precursor ion corresponding to the protonated or deprotonated molecule of interest (e.g., [this compound+H]⁺ or [this compound-H]⁻) is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. These fragments are analyzed in a second mass analyzer, producing a product ion spectrum.
This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. For this compound, characteristic fragments would arise from the cleavage of the Fmoc group, the loss of carbon dioxide, and fragmentation of the phenylalanine side chain. This high degree of specificity makes LC-MS/MS invaluable for confirming the presence and structure of the target compound in complex mixtures. uts.edu.au
Selected Ion Monitoring (SIM) is a highly sensitive MS detection mode used in both GC-MS and LC-MS to quantify low-level analytes. semanticscholar.org Instead of scanning a full mass spectrum, the mass spectrometer is set to detect only a few specific m/z values corresponding to the molecule of interest. semanticscholar.org
For the analysis of this compound, SIM would be used to monitor the specific m/z of its molecular ion. This targeted approach dramatically increases the signal-to-noise ratio, enabling the detection and quantification of trace amounts of the compound. semanticscholar.org This is particularly useful for determining enantiomeric purity, where the goal is to detect a very small amount of the D-enantiomer in the presence of a large excess of the L-enantiomer, or vice versa. semanticscholar.org The enhanced sensitivity of SIM makes it a critical tool for quality control in the synthesis and application of chiral amino acids. semanticscholar.org
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | Fmoc-D-Phe(4-NO2)-OH |
| Acetonitrile | - |
| Methanol | - |
| Trifluoroacetic acid | TFA |
| Formic acid | - |
Spectroscopic Techniques for Quantitative Determination of Peptide Purity
Spectroscopic methods, particularly UV-Vis spectroscopy, are fundamental for assessing the purity of peptides synthesized using Fmoc-protected amino acids like this compound. tec5usa.com The Fmoc group itself is an excellent chromophore, which allows for direct, in-line monitoring during solid-phase peptide synthesis (SPPS). tec5usa.com
During SPPS, the N-terminal Fmoc group is removed at the beginning of each coupling cycle using a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). rsc.orgmostwiedzy.pl This cleavage reaction liberates a dibenzofulvene-piperidine adduct, which has a strong UV absorbance maximum around 301 nm. mostwiedzy.plnih.gov By measuring the absorbance of this adduct in the reaction solution, one can quantify the amount of Fmoc group cleaved, which directly corresponds to the amount of peptide on the solid support. rsc.orgmostwiedzy.pl This technique is widely used in automated peptide synthesizers to monitor the efficiency of deprotection steps in real-time. tec5usa.comnih.gov
After the peptide is cleaved from the resin and purified, its final purity is often assessed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. nih.gov The purity is calculated as the percentage of the main peptide peak area relative to the total area of all peaks in the chromatogram that absorb at the detection wavelength. tec5usa.com For peptides containing this compound, detection can be set at wavelengths where the Fmoc group (around 265 nm) or the nitro group absorb, providing multiple options for sensitive detection. The peptide bonds themselves also absorb at lower wavelengths (190-220 nm). tec5usa.com
The following table outlines the spectroscopic properties relevant to these quantitative methods.
| Analyte/Group | Technique | Wavelength (nm) | Application |
| Dibenzofulvene-piperidine adduct | UV-Vis Spectroscopy | ~301 | Quantifying Fmoc deprotection during SPPS to monitor reaction completion. mostwiedzy.plnih.gov |
| Fmoc Group | UV-Vis Spectroscopy | ~265 | Detection of Fmoc-containing peptides and impurities in HPLC analysis. creative-proteomics.com |
| Peptide Bonds | UV-Vis Spectroscopy | 190 - 220 | General detection of all peptides during HPLC purity analysis. tec5usa.com |
Electrophoretic Methods for Impurity Profiling
While HPLC is a dominant technique for purity analysis, capillary electrophoresis (CE) offers a powerful and orthogonal approach for impurity profiling of amino acids and peptides. nih.govresearchgate.net CE separates molecules based on their charge-to-size ratio in an electric field, making it particularly well-suited for charged molecules like amino acids and peptides. researchgate.netsci-hub.se The technique provides high separation efficiency and requires minimal sample and reagent volumes. sci-hub.se
For impurity profiling of a substance like this compound, CE can be used to separate it from related impurities, such as stereoisomers (enantiomers), precursor amino acids, or by-products from synthesis. nih.govnih.gov The inherent charge of the amino acid's carboxyl group and the potential charge of the nitro group under different pH conditions facilitate separation.
Different modes of CE can be employed:
Capillary Zone Electrophoresis (CZE): This is the simplest form, separating ions based on their electrophoretic mobility in a free solution. researchgate.net It is effective for separating charged impurities.
Micellar Electrokinetic Chromatography (MEKC): This technique adds a surfactant (like sodium dodecyl sulfate) to the buffer to form micelles. researchgate.net This creates a pseudo-stationary phase that allows for the separation of both charged and neutral compounds, which is useful for identifying a wider range of impurities. sci-hub.se Derivatization with Fmoc-Cl has been successfully combined with MEKC for the impurity profiling of amino acids. nih.govresearchgate.net
Chiral CE: By adding a chiral selector (e.g., a cyclodextrin) to the buffer, CE can be used to separate enantiomers, which is crucial for verifying the enantiomeric purity of this compound. nih.govresearchgate.net
The combination of CE with mass spectrometry (CE-MS) provides an even more powerful tool, offering detailed characterization of impurities by providing mass information for each separated peak. db-thueringen.de This is invaluable for identifying unknown by-products, such as peptides with incomplete protecting group removal or other modifications that can occur during synthesis and storage. db-thueringen.de
Computational and Theoretical Studies of Fmoc 4 Nitro D Phenylalanine and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of Fmoc-4-nitro-D-phenylalanine. These ab initio methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, providing a basis for understanding its stability, reactivity, and spectroscopic characteristics.
The electronic structure of this compound is dominated by its two main functional components: the Fmoc protecting group and the nitrated phenylalanine side chain. Computational studies on related Fmoc-phenylalanine derivatives show that aromatic π-π interactions play a crucial role in their self-assembly. researchgate.net The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzyl (B1604629) side chain, affecting local dipolar interactions that can stabilize assemblies. researchgate.net
DFT calculations can precisely map the electron density distribution, identifying electron-rich and electron-deficient regions. The nitro group strongly polarizes the phenyl ring, creating a significant dipole moment. This electronic feature is critical for its interaction with other molecules, including solvents and biological targets. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to predicting chemical reactivity.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: These values are representative and can vary based on the specific computational method (functional, basis set) and environment (in vacuo, solvent model) used.
| Property | Illustrative Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the ability to donate electrons; associated with nucleophilic character. |
| LUMO Energy | -2.5 eV | Indicates the ability to accept electrons; associated with electrophilic character. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the electronic excitability and kinetic stability of the molecule. |
| Dipole Moment | ~5.5 Debye | Quantifies the overall polarity of the molecule, crucial for intermolecular interactions. |
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound. By calculating the vibrational frequencies, researchers can assign the peaks observed in infrared (IR) and Raman spectra to specific molecular motions. The nitro group has characteristic symmetric and asymmetric stretching frequencies that serve as a sensitive probe. The L-enantiomer, Fmoc-4-nitro-L-phenylalanine, has been utilized as an infrared probe in peptide studies, a role for which computational prediction of its spectral properties is highly valuable. peptide.com
Similarly, calculations can predict the electronic transitions responsible for UV-Visible absorption spectra. These predictions help in understanding the photophysical properties of the molecule and its derivatives, which is particularly relevant when it is used as a quencher in Förster resonance energy transfer (FRET) pairs. peptide.com
Conformational Analysis and Energy Landscape Mapping
This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Computational conformational analysis is employed to identify low-energy, stable structures and to map the potential energy surface (PES). This mapping is crucial for understanding the molecule's behavior, especially its propensity for self-assembly. researchgate.net
Studies on the L-isomer have shown that Fmoc-p-nitrophenylalanine can form hydrogels in which the molecules first assemble into fibrils. nih.gov Over time, these fibrils can hierarchically align and transition into more stable crystalline microtubes. nih.govresearchgate.net This behavior suggests a complex energy landscape with multiple local minima (representing the fibrillar and crystalline states) separated by energy barriers. Computational methods can model these different conformational states and calculate their relative energies, providing a thermodynamic and kinetic understanding of the self-assembly and crystallization processes. nih.gov
Molecular Dynamics Simulations for Solvent Interactions and Peptide Folding
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. americanpeptidesociety.org By simulating these motions, MD provides a detailed view of the dynamic behavior of this compound in different environments. americanpeptidesociety.org
In the context of solvent interactions, MD simulations can model how the molecule interacts with water, which is fundamental to its ability to form hydrogels. mdpi.com These simulations reveal the specific hydrogen bonding patterns and hydrophobic interactions between the molecule and surrounding water, explaining the mechanism of self-assembly into fibrillar networks. researchgate.net
When incorporated into a peptide chain, this compound can significantly influence the peptide's folding pathway and final three-dimensional structure. MD simulations are a primary tool for studying peptide folding. americanpeptidesociety.org They can track the conformational changes from an unfolded state to a folded one, identifying folding intermediates and stable structures. americanpeptidesociety.org The inclusion of a non-natural D-amino acid like this can introduce specific structural constraints or interaction sites that alter the peptide's behavior. researchgate.netnih.gov
Prediction of Reactivity and Interaction Mechanisms with Biological Targets
Computational methods are vital for predicting the reactivity of this compound and how it interacts with biological macromolecules. The electronic structure data from quantum chemical calculations can identify the most likely sites for chemical reactions.
Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a molecule to a target protein. Research on Src tyrosine kinase inhibitors demonstrated that replacing a standard phenylalanine with 4-nitrophenylalanine in a peptide sequence dramatically increased its inhibitory potency. nih.gov This highlights the critical role of the nitro group in the interaction with the biological target. nih.gov Computational docking and MD simulations can be used to model this interaction at the atomic level, revealing the specific hydrogen bonds and electrostatic interactions between the nitro group and the enzyme's active site that are responsible for the enhanced activity. cnr.it Such studies are essential for understanding structure-activity relationships (SAR).
In Silico Screening and Lead Optimization in Drug Discovery
In silico (computer-based) methods are integral to modern drug discovery for screening large libraries of compounds and optimizing lead candidates. mdpi.com this compound and its derivatives serve as valuable scaffolds in this process. chemimpex.com
The unique properties of this compound can be used as a basis for screening. For instance, the crystallization tendency of Fmoc-4-nitro-L-phenylalanine was used as a key characteristic in a screening strategy to identify alternative N-terminal modifying groups that could replace the Fmoc group while maintaining stable hydrogel formation. nih.gov
In lead optimization, derivatives of this compound can be designed computationally. By systematically modifying its structure in silico—for example, by changing the position of the nitro group or replacing it with other functional groups—and then calculating the effect on binding affinity or other pharmacological properties, researchers can rationally design improved therapeutic agents. This approach accelerates the development of new drugs, including peptide-based therapeutics where this amino acid can be incorporated to enhance stability or target interaction. nih.govchemimpex.com The inclusion of D-amino acids is a known strategy to increase peptide resistance to enzymatic degradation, a property that can be evaluated using computational models. mdpi.com
Future Research Directions and Emerging Applications
Integration into Novel Peptide-Based Biomaterials
The incorporation of Fmoc-4-nitro-D-phenylalanine into peptide sequences offers a powerful strategy for the creation of innovative biomaterials with tailored functionalities. The inherent properties of this amino acid derivative, particularly its capacity for promoting self-assembly and its utility as a fluorescence quencher, are being harnessed to develop sophisticated hydrogels and drug delivery systems.
Researchers have demonstrated that Fmoc-phenylalanine derivatives can spontaneously self-assemble into fibrillar networks, forming hydrogels. acs.orgrsc.orggoogle.com These hydrogels are promising for applications in tissue engineering and regenerative medicine. nih.gov The introduction of the nitro group in this compound can influence the kinetics and morphology of this self-assembly process, potentially leading to hydrogels with unique mechanical and release properties. For instance, it has been observed that Fmoc-p-nitrophenylalanine hydrogels can undergo a transition from fibrillar structures to crystalline microtubes. acs.orgnih.gov Furthermore, the nitro group can serve as a handle for further chemical modifications or as a recognition site for specific interactions. The development of antibacterial coatings based on the self-assembly of Fmoc-tripeptides highlights the potential of these materials in preventing medical device-related infections. frontiersin.org
In the realm of drug delivery, the 4-nitrophenylalanine residue can act as a quencher in Förster Resonance Energy Transfer (FRET) pairs. peptide.comadvancedchemtech.com This property is invaluable for designing "smart" drug delivery systems that release their cargo in response to specific enzymatic activity. The cleavage of a peptide bond containing the 4-nitrophenylalanine by a target enzyme can lead to a measurable change in fluorescence, allowing for real-time monitoring of drug release.
Advancements in Stereoselective Synthetic Efficiency and Scalability
The broader application of this compound is contingent upon the development of efficient and scalable methods for its synthesis. While the Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, researchgate.net the stereoselective synthesis of the D-enantiomer of 4-nitrophenylalanine remains a key area of research. researchgate.net
Traditional chemical synthesis of L-4-nitrophenylalanine involves the nitration of L-phenylalanine, a process that can lead to byproducts. researchgate.net Achieving high enantiomeric purity for the D-isomer often requires more complex synthetic routes or chiral resolution techniques. researchgate.net Recent advancements in enzymatic synthesis offer a promising alternative. Phenylalanine ammonia (B1221849) lyases (PALs) have been engineered to catalyze the stereoselective amination of cinnamic acid derivatives to produce both L- and D-phenylalanine analogues. researchgate.netnih.gov Further development of these biocatalytic systems could lead to more sustainable and cost-effective production of this compound on a large scale. researchgate.netnih.gov Additionally, the creation of broad-range D-amino acid dehydrogenases through mutagenesis presents another powerful enzymatic route for the one-step synthesis of various D-amino acids from their corresponding 2-keto acids. nih.gov
The scalability of peptide synthesis itself is also a crucial factor. Companies now offer services for the large-scale production of peptides, from milligrams to kilograms, which is essential for translating research findings into clinical and commercial applications. peptide.com
Exploration in New Therapeutic Areas Beyond Current Applications
The incorporation of this compound into peptide-based drugs is a burgeoning field with the potential to address a wide range of diseases. The unique properties of this amino acid can be leveraged to design peptides with enhanced therapeutic efficacy and novel mechanisms of action.
One of the most promising areas is in the development of enzyme inhibitors. Peptides containing 4-nitrophenylalanine have shown significant inhibitory activity against various enzymes. For example, a peptide analog of Ac-CIYKYY, where a tyrosine residue was replaced with 4-nitrophenylalanine, exhibited a 750-fold increase in inhibitory potency against Src tyrosine kinase, a key target in cancer therapy. nih.gov Similarly, peptide aldehydes containing 4-nitrophenylalanine have been identified as potent inhibitors of chymotrypsin. nih.govresearchgate.net These findings suggest that the nitro-substituted phenyl ring can form favorable interactions within the active sites of target enzymes, leading to enhanced binding affinity.
Beyond enzyme inhibition, peptides containing 4-nitrophenylalanine are being explored for their potential in treating viral infections and cancer. Patents have been filed that include this compound in compositions aimed at inhibiting the replication of the Human Immunodeficiency Virus (HIV). acs.org Furthermore, the development of therapeutic peptides that can target and kill cancer cells is a rapidly advancing field. nih.govwaocp.comd-nb.info The incorporation of unnatural amino acids like 4-nitro-D-phenylalanine can enhance the stability and tumor-targeting capabilities of these peptides. nih.gov
Development of Advanced Biosensors and Diagnostic Tools
The unique spectroscopic properties of the 4-nitrophenylalanine residue make it an excellent candidate for the development of advanced biosensors and diagnostic tools. The nitro group can serve as an infrared (IR) probe or a fluorescence quencher, enabling the detection of specific biological events with high sensitivity.
The symmetric stretching frequency of the nitro group in 4-nitrophenylalanine is sensitive to the local environment, making it a useful IR probe for studying protein structure and dynamics. peptide.comadvancedchemtech.comresearchgate.net By incorporating this amino acid at specific sites within a protein, researchers can monitor changes in the local environment, such as those that occur upon ligand binding or protein folding. researchgate.net
In the context of diagnostics, fluorogenic substrates containing 4-nitrophenylalanine are being used to develop highly sensitive enzyme assays. For example, a synthetic tetrapeptide, N-Dansyl-D-ala-gly-4-nitro-phe-gly, acts as a fluorogenic substrate for enkephalinase (neprilysin). Cleavage of the peptide bond between glycine (B1666218) and 4-nitrophenylalanine by the enzyme separates a fluorescent dansyl group from the quenching 4-nitrophenylalanine residue, resulting in a significant increase in fluorescence. This principle can be applied to develop diagnostic assays for diseases where the activity of specific proteases is altered. Furthermore, the use of 4-nitrophenylalanine derivatives in electrochemical biosensors for the detection of various analytes is also an active area of research. google.demdpi.com
Rational Design of Peptides with Enhanced Bioavailability and Metabolic Stability
A major challenge in the development of peptide-based therapeutics is their typically poor bioavailability and rapid degradation by proteases in the body. nih.govnih.govmdpi.com The rational design of peptides incorporating this compound can help overcome these limitations.
The use of D-amino acids, such as D-phenylalanine, is a well-established strategy to increase the metabolic stability of peptides. mdpi.com Peptides containing D-amino acids are less susceptible to cleavage by proteases, which primarily recognize L-amino acids. This leads to a longer half-life in vivo and improved therapeutic efficacy. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing Fmoc-4-nitro-D-phenylalanine with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via condensation of nitro-substituted aryl halides with chiral amino acid precursors, followed by Fmoc protection. For example, describes a similar synthesis route for N-Fmoc-D-β-4-pyridylalanine using 4-chloromethylpyridine hydrochloride and ethyl acetoacetate, involving hydrolysis and rearrangement steps. Key steps include maintaining anhydrous conditions during coupling and using chiral resolution techniques (e.g., enzymatic or chromatographic separation) to ensure enantiopurity . Post-synthesis, HPLC (as in ) is critical for purity assessment (>98% by TLC) .
Q. How should researchers purify and characterize this compound to minimize side products?
- Methodological Answer :
- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the target compound from nitro-reduction byproducts or unreacted intermediates .
- Characterization : Confirm structure via -NMR (aromatic proton shifts at δ 7.2–8.5 ppm) and FT-IR (nitro group absorbance at ~1520 cm) . Elemental analysis (C, H, N) should align with theoretical values (e.g., CHNO) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent nitro group degradation. and emphasize avoiding moisture and static electricity, which can accelerate decomposition . Pre-weigh aliquots to minimize freeze-thaw cycles.
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer : Variability in melting points (e.g., 170–190°C in vs. vendor-specific data) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify moisture. Solubility conflicts (e.g., in methanol vs. DMF) require standardized solvent pre-saturation protocols .
Q. What strategies mitigate nitro group reduction during solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The nitro group is susceptible to reduction under standard SPPS conditions (e.g., TFA cleavage). Use orthogonal protecting groups (e.g., Boc for side chains) and mild cleavage cocktails (e.g., TFA/HO/TIPS 95:2.5:2.5) to preserve functionality . Monitor reduction via UV-Vis (λ~270 nm for nitroaromatics) .
Q. How can regioselectivity challenges in nitration reactions be resolved during derivative synthesis?
- Methodological Answer : Nitration of phenylalanine derivatives often yields para-nitro isomers due to steric and electronic factors. To enhance regioselectivity:
- Use directing groups (e.g., sulfonic acid) or Lewis acids (e.g., FeCl) to favor para-substitution .
- Optimize reaction temperature (<0°C reduces ortho/para competition) .
Data Contradiction Analysis
Q. How should researchers validate purity claims from different sources (e.g., >97% vs. >98%)?
- Methodological Answer : Cross-validate using orthogonal methods:
- TLC vs. HPLC : reports 98% purity by TLC, while uses "HLC" (likely a vendor-specific method). Confirm via independent HPLC-MS with charged aerosol detection for non-UV-active impurities .
- Elemental Analysis : Discrepancies >0.3% in nitrogen content indicate impurities .
Application-Driven Questions
Q. What analytical frameworks are used to study nitro group reactivity in bioorthogonal labeling?
- Methodological Answer : The nitro group can participate in Staudinger ligation or photoactivation. Monitor reaction kinetics via -NMR (if fluorinated tags are used) or fluorescence quenching assays. For photoaffinity labeling, validate nitro-to-amine conversion efficiency under UV irradiation (365 nm) .
Stability and Reactivity
Q. How does the nitro group influence peptide backbone stability under basic conditions?
- Methodological Answer : The electron-withdrawing nitro group increases backbone susceptibility to hydrolysis at high pH. Conduct accelerated stability studies (e.g., pH 8–10 buffers at 40°C) and track degradation via LC-MS. Stabilize using zwitterionic buffers (e.g., HEPES) instead of carbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
